molecular formula C15H12F3NO3S B11924853 (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane

(4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane

Cat. No.: B11924853
M. Wt: 343.3 g/mol
InChI Key: MIMYVGGBHGPHLT-UHFFFAOYSA-N
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Description

(4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane (CAS 106310-21-8) is a sulfur-containing aromatic compound with a molecular formula of C15H12F3NO3S and a molecular weight of 343.3 g/mol . This compound is characterized by a trifluoromethylsulfane group attached to a phenyl ring, which is further substituted with a (2-methyl-4-nitrophenoxy)methyl moiety, creating a unique electronic and steric profile due to the combination of electron-withdrawing groups (nitro, trifluoromethyl) and a methyl group . The compound has demonstrated promising biological activity in research, showing significant antimicrobial properties against various bacterial strains, such as Staphylococcus aureus , and anticancer properties by inducing apoptosis in cancer cell lines, such as MCF cells, in a dose-dependent manner . The presence of the trifluoromethyl group is a notable feature, as this moiety is known to improve a compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable pharmacophore in medicinal chemistry research . This product is intended for research applications only and is not approved for human or veterinary use. It is strictly for in-vitro studies conducted outside of living organisms .

Properties

Molecular Formula

C15H12F3NO3S

Molecular Weight

343.3 g/mol

IUPAC Name

2-methyl-4-nitro-1-[[4-(trifluoromethylsulfanyl)phenyl]methoxy]benzene

InChI

InChI=1S/C15H12F3NO3S/c1-10-8-12(19(20)21)4-7-14(10)22-9-11-2-5-13(6-3-11)23-15(16,17)18/h2-8H,9H2,1H3

InChI Key

MIMYVGGBHGPHLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=C(C=C2)SC(F)(F)F

Origin of Product

United States

Biological Activity

The compound (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane , also known by its CAS number 106310-21-8, is a synthetic organic compound with potential applications in pharmaceuticals and agriculture. Its structure features a trifluoromethyl group and a nitrophenoxy moiety, which are known to influence biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H10F3NO3S
  • Molar Mass : 329.29 g/mol
  • Appearance : Orange or yellow crystalline solid
  • Melting Point : 61-62 °C

Biological Activity Overview

The biological activity of (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane can be categorized into several key areas:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. For instance, in studies assessing its efficacy against Staphylococcus aureus, it exhibited a minimum inhibitory concentration (MIC) of 8 mg/mL, indicating significant antibacterial properties .
  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it was tested on MCF cells, where it accelerated apoptosis in a dose-dependent manner. The compound's IC50 value was determined to be 25.72 ± 3.95 μM, suggesting moderate cytotoxicity against these cells .
  • Antioxidant Activity :
    • The compound has been evaluated for its antioxidant potential using assays such as the DPPH radical scavenging test. Results indicated that it could effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

The mechanisms underlying the biological activities of (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane are multifaceted:

  • Inhibition of Enzymatic Activity : The compound interacts with various enzymes involved in cellular processes, potentially disrupting metabolic pathways critical for pathogen survival and proliferation.
  • Induction of Apoptosis : The observed anticancer effects may be attributed to the activation of intrinsic apoptotic pathways, which lead to programmed cell death in malignant cells.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane against multiple bacterial strains, including E. coli and Bacillus subtilis. The compound demonstrated an MIC of 32 mg/mL against E. coli, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity in Animal Models

In vivo studies involving tumor-bearing mice showed that treatment with this compound significantly suppressed tumor growth compared to control groups. This suggests that the compound may have potential as an adjunct therapy in cancer treatment .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialStaphylococcus aureus8 mg/mL
AntibacterialE. coli32 mg/mL
AnticancerMCF Cell Line25.72 ± 3.95 μM
AntioxidantDPPH AssayEffective

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s reactivity and properties can be contextualized by comparing it to the following analogs (Table 1):

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents Key Features Evidence Source
Target : (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane - 2-Methyl-4-nitrophenoxy (electron-withdrawing)
- Trifluoromethylsulfane
High polarity, steric hindrance from methylphenoxy group Synthesized via methods akin to
Phenyl(4-(trifluoromethyl)phenyl)sulfane - Trifluoromethyl
- Unsubstituted phenyl
Lacks nitro/methylphenoxy groups; lower steric hindrance Synthesized with 63–86% purity
(4-Fluorophenyl)(trifluoromethyl)sulfane - Fluorine
- Trifluoromethyl
Fluorine enhances polarity; used in inhibitor synthesis Oxidized to sulfones for improved stability
(2-Nitro-4-(trifluoromethyl)phenyl)(phenyl)sulfane - 2-Nitro
- Trifluoromethyl
Nitro group at ortho position alters electronic effects 90% purity; CAS 346-44-1
Phenyl[4-(trifluoromethyl)phenethyl]sulfane - Phenethyl chain
- Trifluoromethyl
Flexible phenethyl group increases lipophilicity Synthesized via electro-reductive coupling
(3-Methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane - Methoxy
- Trifluoromethyl
Methoxy as electron-donating group; alters reactivity Discontinued commercial availability

Physicochemical Properties

  • Polarity and Solubility: The nitro and trifluoromethyl groups in the target compound enhance polarity compared to methoxy or methyl analogs . However, its phenoxy methyl group may reduce water solubility relative to smaller substituents (e.g., fluorine ). Sulfone derivatives (e.g., from oxidation of ) exhibit higher polarity and stability than sulfanes.
  • Lipophilicity :
    • Trifluoromethyl groups increase lipophilicity, favoring membrane permeability in biological applications . The phenethyl chain in further enhances this property.

Q & A

Q. What are the recommended synthetic routes for (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane?

A multistep synthesis is typically employed:

Phenoxy Intermediate Preparation : React 2-methyl-4-nitrophenol with a methylene donor (e.g., chloromethyl methyl ether) under basic conditions to form the (2-methyl-4-nitrophenoxy)methyl moiety.

Sulfane Group Introduction : Use a cross-electrophile coupling strategy, as demonstrated in similar sulfane syntheses (e.g., coupling aryl halides with sulfonothioates via nickel catalysis under reductive conditions) .

Trifluoromethylation : Introduce the -SCF₃ group via radical trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent, followed by sulfur insertion .
Key Considerations : Optimize reaction stoichiometry and solvent polarity to minimize byproducts.

Q. How can the purity and structural integrity of this compound be validated?

Use orthogonal analytical methods:

  • HPLC : Monitor purity (>95% by area normalization) and confirm retention time consistency with standards .
  • NMR Spectroscopy : Verify substituent positions (e.g., aromatic protons for nitro/methyl groups, CF₃ singlet at ~110 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N, S, and F percentages within ±0.4% of theoretical values.

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the trifluoromethylsulfane group?

  • Temperature Control : Maintain low temperatures (-20°C to 0°C) during trifluoromethylation to suppress radical recombination .
  • Catalyst Optimization : Use nickel/ligand systems (e.g., bpy or phenanthroline derivatives) to enhance selectivity in cross-coupling steps .
  • Protecting Groups : Temporarily protect the nitro group (e.g., acetylation) to prevent unintended reductions during sulfur insertion .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitutions?

The nitro group at the 4-position deactivates the aromatic ring, reducing electrophilicity at the para position. However, it enhances the leaving-group ability of adjacent substituents (e.g., halides) in SNAr reactions. Computational studies (DFT) can quantify this effect by analyzing LUMO localization and charge distribution .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. The trifluoromethyl group’s hydrophobicity and nitro group’s polarity are critical for ligand-receptor affinity .
  • MD Simulations : Assess stability of binding poses over 100-ns trajectories, focusing on hydrogen bonds between the sulfane sulfur and catalytic residues .

Data Contradiction Analysis

Q. If spectral data (e.g., ¹H NMR) conflicts with expected outcomes, what steps should be taken?

Re-examine Synthesis : Confirm reagent purity and reaction time/temperature.

Alternative Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Isomer Analysis : Check for regioisomers (e.g., nitro group migration) via LC-MS/MS .

Literature Comparison : Cross-reference with similar compounds (e.g., methyl(4-(trifluoromethoxy)phenyl)sulfane ).

Stability and Reactivity

Q. What conditions destabilize (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane?

  • Acidic Conditions : The nitro group may undergo partial reduction, while the sulfane bond could hydrolyze to sulfonic acids.
  • UV Exposure : Nitro groups promote photodegradation; store in amber vials at -20°C.
  • Thermal Stress : Decomposition above 150°C; use TGA/DSC to map stability thresholds .

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